molecular formula C17H14BF4NO3 B605153 Acoziborol CAS No. 1266084-51-8

Acoziborol

Katalognummer: B605153
CAS-Nummer: 1266084-51-8
Molekulargewicht: 367.1 g/mol
InChI-Schlüssel: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .


Synthesis Analysis

Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .


Molecular Structure Analysis

Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .


Chemical Reactions Analysis

Acoziborole is a structurally novel drug described as a benzoxaborole derivative .

Wissenschaftliche Forschungsanwendungen

Behandlung der Afrikanischen Trypanosomiasis beim Menschen (HAT)

Acoziborol ist ein neuartiger Kandidat mit Bor-Gehalt, der als orales Medikament zur Behandlung der Afrikanischen Trypanosomiasis beim Menschen (HAT), auch bekannt als Schlafkrankheit, entwickelt wurde {svg_1}. Es wurde bei 128 gesunden erwachsenen Männern subsaharischer Herkunft, die in Frankreich leben, untersucht {svg_2}. Die Studie zeigte, dass this compound bei Patienten sicher als potenzielle einmalige orale Heilung für beide Stadien der gambischen HAT untersucht werden kann {svg_3}.

Einmalige orale Behandlung

This compound wird als neue, einmalige orale Behandlung für T.b. gambiense Schlafkrankheit {svg_4} entwickelt. Die Entwicklung eines weiteren oralen Medikaments, insbesondere eines, das als eintägige, einmalige Dosis verabreicht werden kann, könnte die Verabreichung vereinfachen und die Bemühungen um eine nachhaltige Beseitigung der Krankheit verstärken {svg_5}.

Behandlung der Spätphase der HAT

In Zusammenarbeit mit Anacor Pharmaceuticals und Scynexis hat die Initiative Drugs for Neglected Diseases this compound als weiteres orales Medikament zur Behandlung der Spätphase der HAT entdeckt {svg_6}. In präklinischen Studien hat sich this compound als wirksames antimikrobielles Mittel gegen Trypanosoma brucei gambiense erwiesen {svg_7}.

Behandlung der Frühphase der HAT

Eine Phase-II/III-Studie in Krankenhäusern in der Demokratischen Republik Kongo und Guinea untersuchte die Sicherheit und Wirksamkeit von this compound als potenzielle einmalige, krankheitsstadienunabhängige orale Behandlung {svg_8}. Die Behandlungserfolgsrate nach 18 Monaten betrug 100 % bei 41 Patienten mit g-HAT im Frühstadium {svg_9}.

Behandlung von Kindern mit HAT

ACOZI-KIDS zielt darauf ab, this compound als einmalige orale Behandlung für Kinder mit Schlafkrankheit im Stadium 1 und 2, verursacht durch T.b. gambiense, zu entwickeln und zu registrieren {svg_10}.

Beitrag zu den globalen Eliminationszielen

Wenn sich this compound, eine einmalige Behandlung, als sicher und wirksam erweist, würde es nationalen Programmen ein noch besseres Instrument an die Hand geben, um die globalen Eliminationsziele zu erreichen {svg_11}.

Wirkmechanismus

Target of Action

Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .

Mode of Action

Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .

Biochemical Pathways

It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.

Pharmacokinetics

In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .

Result of Action

The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .

Safety and Hazards

Acoziborole was well tolerated at all doses tested; no dose-related adverse events were observed . The study shows that acoziborole has a favorable safety profile, with no significant drug-related safety signals reported .

Zukünftige Richtungen

The Drugs for Neglected Diseases initiative (DNDi) and Sanofi announce treatment success rates of up to 95% from a Phase II/III study investigating the safety and efficacy of single-dose acoziborole . This raises hope for the elimination of sleeping sickness in Africa .

Biochemische Analyse

Biochemical Properties

These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Cellular Effects

Acoziborole has shown significant effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis . It has been found to cause significant perturbations in S-adenosyl-L-methionine metabolism in T. brucei

Molecular Mechanism

It has been suggested that it may involve host-parasite co-metabolic activation . This involves a metabolic enzymatic cascade dependent on a host-pathogen interaction that determines the potency of a series of benzoxaborole compounds against T. brucei .

Temporal Effects in Laboratory Settings

Acoziborole has been observed to have a long elimination half-life of approximately 400 hours . It appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours, after which a slow decrease is quantifiable until 14 weeks after dosing .

Dosage Effects in Animal Models

It has been shown to be well-tolerated at all doses tested in human trials, with no dose-related adverse events observed .

Metabolic Pathways

The metabolic pathways that Acoziborole is involved in are not fully understood. It has been suggested that it may be involved in the metabolism of S-adenosyl-L-methionine in T. brucei .

Transport and Distribution

It has been observed to appear rapidly in plasma following oral administration .

Eigenschaften

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336035
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266084-51-8
Record name SCYX-7158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acoziborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOZIBOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).
Quantity
5.5 L
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two
Name
Quantity
865 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Quantity
3 L
Type
solvent
Reaction Step Eight

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.